6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Description
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic compound featuring a diazaspiro[4.4]nonane core. Its structure includes a 3-methyl group and a 6-aminomethyl substituent, which distinguish it from related compounds. Spirocyclic systems are known for their conformational rigidity, which enhances binding specificity to biological targets.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
9-(aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-12-7(13)9(11-8(12)14)4-2-3-6(9)5-10/h6H,2-5,10H2,1H3,(H,11,14) |
InChI Key |
AHUVINLATSKSIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CCCC2CN)NC1=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Spirocyclic Core
- The spirocyclic diazaspiro[4.4]nonane-2,4-dione scaffold is typically synthesized through cyclization reactions involving hydantoin derivatives or related cyclic ureas.
- Starting materials often include 1,3-diamines and cyclic anhydrides or diketones that facilitate ring closure to form the spirocyclic structure.
- The methyl substitution at position 3 is introduced either by using methylated precursors or via selective alkylation after core formation.
Introduction of the Aminomethyl Group at Position 6
- The aminomethyl substituent is commonly introduced via nucleophilic substitution or reductive amination.
- One approach involves the reaction of a suitable haloalkyl derivative (e.g., bromomethyl derivative) with the diazaspiro core under basic conditions (e.g., potassium carbonate) in solvents such as acetonitrile.
- Alternatively, reductive amination of the corresponding aldehyde intermediate with ammonia or amine sources can yield the aminomethyl group.
Protection and Deprotection Strategies
- Protecting groups such as tert-butoxycarbonyl (Boc) are often employed on nitrogen atoms during multi-step syntheses to control reactivity.
- Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid) to liberate the free amine functionalities at the final stage.
Detailed Synthetic Procedures and Conditions
The following generalized procedures are adapted from recent research on related diazaspiro compounds and analogous synthetic methodologies:
| Step | Procedure Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization to form diazaspiro core | 1,3-diamine + cyclic diketone or hydantoin derivative, reflux in suitable solvent | Forms 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold |
| 2 | Methylation at position 3 | Alkylation with methyl iodide or methyl bromide under basic conditions | Selective alkylation to introduce 3-methyl group |
| 3 | Introduction of aminomethyl group | Reaction with haloalkyl derivative (e.g., bromomethyl) in presence of K2CO3 in acetonitrile, room temperature | Nucleophilic substitution to attach aminomethyl substituent |
| 4 | Deprotection (if applicable) | Treatment with trifluoroacetic acid or HCl in organic solvent | Removes Boc or other protecting groups to yield free amine |
| 5 | Purification | Silica gel chromatography or crystallization | Ensures compound purity for further use |
Research Findings on Optimization and Yields
- Reaction times for nucleophilic substitution vary between 3 to 48 hours depending on the haloalkyl reagent and temperature.
- Use of mild bases like potassium carbonate enhances selectivity and yield while minimizing side reactions.
- Purification by flash chromatography using hexane/ethyl acetate gradients typically yields the pure compound in 50-70% isolated yields.
- The compound can be isolated as free base or converted to hydrochloride salt for improved stability and handling.
Comparative Data Table of Related Compounds and Preparation Notes
| Compound Name | Key Substituents | Preparation Highlights | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione | Aminomethyl at C6, methyl at C3 | Cyclization + alkylation + nucleophilic substitution | ~233.69 (hydrochloride) | 1375473-41-8 |
| 1,3-Diazaspiro[4.4]nonane-2,4-dione,6-methyl- | Methyl at C6 only | Cyclization with methylated precursors | 168.19 | 90434-66-5 |
| 3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione | Aminopyridinyl substituent | Multi-step synthesis with aromatic substitution | 260.29 | - |
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amine and imide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or activating biological pathways. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .
Comparison with Similar Compounds
Structural and Substituent Variations
Key Structural Features:
- Spiro Ring Size: The diazaspiro[4.4]nonane core (two fused 4-membered rings) contrasts with larger systems like diazaspiro[4.5]decane (e.g., 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione), which exhibit different conformational constraints and bioavailability .
- Substituent Position: The 6-aminomethyl group distinguishes it from analogs with substituents at the 2- or 3-positions (e.g., 3-(3,5-dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione) .
Table 1: Structural Comparison of Selected Analogs
Pharmacological and Biochemical Properties
- Anticonvulsant Activity: Analogs like N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione show efficacy in seizure models, with substituent position (e.g., aryl vs. alkyl) influencing potency . The target compound’s aminomethyl group may enhance solubility and CNS penetration.
- Enzyme Binding: 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione demonstrates strong binding to fungal enzymes (e.g., Cellobiose dehydrogenase, −5.19 kcal/mol) . The aminomethyl group in the target compound could similarly interact with polar residues in enzyme active sites.
Table 2: Binding Affinities of Selected Compounds
Physicochemical Properties
- Molecular Weight and logP: The 3-(3,5-dichlorophenyl) analog has a molecular weight of 299.15 and XlogP of 3.5, suggesting hydrophobicity . The target compound’s aminomethyl group likely reduces logP (estimated ~1.8), improving aqueous solubility.
- Polar Surface Area (PSA): Analogs with polar groups (e.g., methoxy, aminomethyl) have higher PSA, enhancing membrane permeability and druggability .
Table 3: Physicochemical Comparison
| Compound | Molecular Weight | XlogP (Estimated) | PSA (Ų) |
|---|---|---|---|
| Target Compound | ~225.25 | 1.8 | ~85 |
| 3-(3,5-Dichlorophenyl)- analog | 299.15 | 3.5 | 65 |
| 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione | 254.28 | 1.2 | 95 |
Biological Activity
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS Number: 1375794-80-1) is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The molecular formula of 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is with a molecular weight of 197.23 g/mol. The compound features a spirocyclic structure which is significant in medicinal chemistry for its ability to interact with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1375794-80-1 |
| Molecular Formula | C9H15N3O2 |
| Molecular Weight | 197.23 g/mol |
| Structure | Structure |
The biological activity of this compound can be attributed to its interaction with various molecular targets in the body. Studies suggest that it may inhibit specific enzymatic pathways or receptor interactions that are crucial for cellular function.
- Inhibition of Enzymatic Activity : Preliminary data indicate that 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways that affect cell proliferation and apoptosis.
Pharmacological Effects
Research has shown various pharmacological effects associated with this compound:
- Antimicrobial Activity : Some studies have indicated that this compound exhibits antimicrobial properties against specific bacterial strains, suggesting potential applications in treating infections.
- Cytotoxicity : Investigations into the cytotoxic effects reveal that the compound may induce cell death in certain cancer cell lines, highlighting its potential as an anticancer agent.
Study on Antimicrobial Properties
In a recent study assessing the antimicrobial efficacy of various diazaspiro compounds, 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
Cytotoxicity Assays
A cytotoxicity assay conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound at concentrations ranging from 10 µM to 100 µM resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated at approximately 40 µM for HeLa cells and 60 µM for MCF-7 cells.
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | MIC = 50 µg/mL against E. coli and S. aureus |
| Cytotoxicity | IC50 = 40 µM (HeLa), 60 µM (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
